![molecular formula C10H13BrO B1280054 2-Bromo-5-(tert-butyl)phenol CAS No. 20942-68-1](/img/structure/B1280054.png)
2-Bromo-5-(tert-butyl)phenol
Overview
Description
“2-Bromo-5-(tert-butyl)phenol” is a chemical compound with the CAS number 20942-68-1 . It has a molecular weight of 229.12 and is typically in a liquid form .
Synthesis Analysis
Substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . This process involves a series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Chemical Reactions Analysis
The synthesis of substituted 2-bromo phenols involves a novel bromination-dehydrobromination reaction . The reaction proceeds via an efficient series of HBr eliminations to account for the loss of 2 equivalents of HBr .
Scientific Research Applications
Pharmaceutical Intermediates
This compound is utilized in the synthesis of various pharmaceutical intermediates. It serves as a building block in the creation of more complex molecules used in medicine .
Medicine
Direct applications in medicinal products have been noted, although specific details on its role in medication are not extensively documented in the available sources .
Organic Synthesis
When treated with potassium ferricyanide in benzene, it yields 1,4-dihydro-4-bromo-2,4,6,8-tetra-tert-butyl-1-oxodibenzofuran, which is a compound of interest in organic synthesis reactions .
Chromatography and Mass Spectrometry
It has been mentioned that compounds like 2-Bromo-5-(tert-butyl)phenol can be important in chromatography or mass spectrometry applications, possibly as standards or reagents .
Fine Chemical Products
This compound is used in producing oil-soluble phenolic resin, polycarbonate, and other fine chemical products. It acts as an intermediate for various end products .
Antioxidants and Coatings
It can be used as an intermediate for antioxidants and coatings, contributing to the stability and function of these products .
Mechanism of Action
Target of Action
Similar compounds like tert-butyl bromide have been used to study the massive deadenylation of adenine-based nucleosides induced by halogenated alkanes under physiological conditions . This suggests that 2-Bromo-5-(tert-butyl)phenol may interact with adenine-based nucleosides.
Mode of Action
A related compound, 4-tert-butyl cyclohexanone, has been used in a bromination-dehydrobromination reaction to synthesize substituted 2-bromo phenols . This reaction involves a series of HBr eliminations leading to the formation of the phenol . It’s possible that 2-Bromo-5-(tert-butyl)phenol might undergo similar reactions.
Pharmacokinetics
The compound’s molecular weight (22912 g/mol) and physical form (oil) suggest that it may have certain lipophilic properties, which could influence its absorption and distribution .
Result of Action
Safety data sheets indicate that the compound can cause skin and eye irritation, and may be harmful if inhaled, in contact with skin, or if swallowed .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(tert-butyl)phenol. For instance, the compound should be stored in a refrigerator to maintain its stability . Additionally, it should be handled carefully to avoid contact with skin and eyes, and inhalation of dust, vapor, mist, or gas .
Safety and Hazards
properties
IUPAC Name |
2-bromo-5-tert-butylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-8(11)9(12)6-7/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYHPGHAMBDJLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)Br)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491367 | |
Record name | 2-Bromo-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(tert-butyl)phenol | |
CAS RN |
20942-68-1 | |
Record name | 2-Bromo-5-tert-butylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90491367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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